molecular formula C8H14O4S B155439 2-(3-Mercaptopropyl)pentanedioic acid CAS No. 254737-29-6

2-(3-Mercaptopropyl)pentanedioic acid

Cat. No. B155439
M. Wt: 206.26 g/mol
InChI Key: FNLNSQHJKVQCBP-UHFFFAOYSA-N
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Description

The compound 2-(3-Mercaptopropyl)pentanedioic acid is a thiol-based molecule that has been synthesized and evaluated for its inhibitory properties against glutamate carboxypeptidase II (GCP II). This enzyme is significant in the metabolism of neurotransmitters, and its inhibition has potential therapeutic applications, such as in the treatment of neuropathic pain. The compound has demonstrated oral bioavailability in rats and efficacy in an animal model of neuropathic pain when administered orally .

Synthesis Analysis

The synthesis of 2-(3-Mercaptopropyl)pentanedioic acid involves the introduction of a thiol group into the pentanedioic acid structure. The inhibitory potency of this compound, as well as others in the series, was found to be dependent on the number of methylene units between the thiol group and the pentanedioic acid backbone . The synthesis of related thiol compounds, such as 3-mercapto-2-methylpentanol, involves diastereoselective aldol reactions and further derivatization to achieve enantiopure compounds . Additionally, 3-mercaptopropionic acid has been used in the synthesis of various heterocyclic products, such as 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones, indicating the versatility of thiol-containing compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-(3-Mercaptopropyl)pentanedioic acid is characterized by the presence of a thiol group, which is a key functional group that interacts with the zinc-binding site of GCP II. The structure-activity relationship (SAR) analysis of thiol-based inhibitors compared to phosphonate-based inhibitors provides insight into the role of zinc-binding groups in the inhibition of GCP II . The molecular structure of related compounds, such as 3-mercapto-2-methylpentan-1-ol, has been identified using techniques like MS and NMR, which are essential tools for the structural elucidation of organic compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-(3-Mercaptopropyl)pentanedioic acid is not detailed in the provided papers, but the reactivity of similar thiol-containing compounds can be inferred. For instance, 3-mercaptopropionic acid can undergo cyclocondensation reactions to form heterocyclic products . Additionally, thiol groups are known to participate in glycosylation reactions, as demonstrated by the glycosylation of 3-mercaptopropionic acid with sugar acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Mercaptopropyl)pentanedioic acid, such as solubility, dissociation constants, and odor thresholds, are not directly reported. However, the dissociation constants of related mercaptopropenoic and mercaptopropanoic acids have been determined, which are important for understanding their chemical behavior . The sensory properties of thiol-containing compounds, such as 3-mercapto-2-methylpentan-1-ol, have been studied, indicating that the flavor quality is concentration-dependent . High-performance liquid chromatography has been used to analyze the metabolites of 2-mercaptopropionylglycine, demonstrating the analytical techniques applicable to thiol-containing compounds .

Scientific Research Applications

Inhibition of Glutamate Carboxypeptidase II

2-(3-Mercaptopropyl)pentanedioic acid has been identified as a potent inhibitor of glutamate carboxypeptidase II (GCP II), an enzyme involved in the metabolism of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate. This compound has shown significant efficacy in animal models of neuropathic pain and exhibits oral bioavailability in rats (Majer et al., 2003).

Enantiospecificity in Inhibition

The compound's enantiospecificity was studied, revealing that different enantiomers of 2-(3-Mercaptopropyl)pentanedioic acid inhibited GCP II with nearly equal potency. This suggests the compound's stereoisomers have similar biological activities (Tsukamoto et al., 2005).

Structural Optimization for Enhanced Potency

Further research into the structural optimization of thiol-based inhibitors of GCP II identified derivatives of 2-(3-Mercaptopropyl)pentanedioic acid that were more potent than the original compound. These findings indicate the potential for developing more effective GCP II inhibitors (Majer et al., 2006).

δ-Thiolactones as Prodrugs

δ-Thiolactones derived from 2-(3-Mercaptopropyl)pentanedioic acid were evaluated as prodrugs. This approach showed promising results in delivering the active compound effectively in a rat model of neuropathic pain following oral administration (Ferraris et al., 2014).

Impact on Morphine Tolerance and Dependence

A study found that 2-(3-Mercaptopropyl)pentanedioic acid attenuated morphine tolerance without affecting dependence in C57/Bl mice. This suggests the compound's potential in modulating opioid-related physiological responses (Kozela et al., 2005).

Potential as an Organic Aerosol Tracer

In environmental research, derivatives of pentanedioic acid, including 2-(3-Mercaptopropyl)pentanedioic acid, have been identified in atmospheric aerosols, suggesting a role as organic tracers for secondary organic aerosol from biogenic hydrocarbons (Jaoui et al., 2005).

Antineoplastic Activity

Compounds related to 2-(3-Mercaptopropyl)pentanedioic acid have been synthesized and evaluated for antineoplastic activity, showing encouraging results in both in vitro and in vivo studies against various cancer cell lines (Dutta et al., 2014).

properties

IUPAC Name

2-(3-sulfanylpropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLNSQHJKVQCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Mercaptopropyl)pentanedioic acid

CAS RN

254737-29-6
Record name 2-(3-Mercaptopropyl)pentanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.46 mmol of 6-[(triphenylmethyl)thio]-1,3-hexanedicarboxylic acid (IV) (1.1 g) with 5 mmol triisopropylsilane (0.79 g) was dissolved in a mixture of 3 ml CH2Cl2/3 ml trifluoroacetic acid and left to stand at room temperature for 1 hour. The mixture was then evaporated to dryness and washed 3× with hexane. The remaining oily residue was dissolved in water, filtered and lyophilized to yield 0.35 g of 2-(3-sulfanylpropyl)pentanedioic acid (V) (76%), 13C-NMR (MeOH) δ25.2(t), 28.8(t), 32.4(t), 33.0(t), 33.2(t), 45.9(d), 177.2(s), 179.6(s).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
P Majer, PF Jackson, G Delahanty… - Journal of medicinal …, 2003 - ACS Publications
A series of 2-(thioalkyl)pentanedioic acids were synthesized and evaluated as inhibitors of glutamate carboxypeptidase II (GCP II, EC 3.4.17.21). The inhibitory potency of these thiol-…
Number of citations: 150 pubs.acs.org
T Tsukamoto, P Majer, D Vitharana, C Ni… - Journal of medicinal …, 2005 - ACS Publications
Two representative glutamate carboxypeptidase II (GCP II) inhibitors, 2-(hydroxypentafluorophenylmethyl-phosphinoylmethyl)pentanedioic acid 2 and 2-(3-mercaptopropyl)…
Number of citations: 37 pubs.acs.org
DV Ferraris, P Majer, C Ni, CE Slusher… - Journal of medicinal …, 2014 - ACS Publications
δ-Thiolactones derived from thiol-based glutamate carboxypeptidase II (GCPII) inhibitors were evaluated as prodrugs. In rat liver microsomes, 2-(3-mercaptopropyl)pentanedioic acid (2-…
Number of citations: 31 pubs.acs.org
E Kozela, M Wrobel, T Kos, J Wojcikowski… - …, 2005 - Springer
Rationale and objectives We have recently reported that conditioned morphine reward and tolerance to its antinociceptive effect, but not expression of morphine dependence, were …
Number of citations: 16 link.springer.com
JJ Vornov, KM Wozniak, Y Wu, C Rojas, R Rais… - … of Pharmacology and …, 2013 - ASPET
Glutamate carboxypeptidase II (GCP II) is a therapeutic target in neurologic disorders associated with excessive activation of glutamatergic systems. The potent, orally bioavailable GCP …
Number of citations: 24 jpet.aspetjournals.org
P Majer, B Hin, D Stoermer, J Adams… - Journal of medicinal …, 2006 - ACS Publications
A series of thiol-based inhibitors containing a benzyl moiety at the P1‘ position have been synthesized and tested for their abilities to inhibit glutamate carboxypeptidase II (GCP II). 3-(2-…
Number of citations: 54 pubs.acs.org
Y Takatsu, Y Fujita, T Tsukamoto, BS Slusher… - Brain research, 2011 - Elsevier
Glutamate carboxypeptidase II (GCP II) is a glial enzyme responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate (NAA). Abnormalities …
Number of citations: 23 www.sciencedirect.com
ER Garrido Sanabria, KM Wozniak… - Journal of …, 2004 - journals.physiology.org
We tested the hypothesis that endogenous N-acetylaspartylglutamate (NAAG) presynaptically inhibits glutamate release at mossy fiber-CA3 synapses. For this purpose, we made use of …
Number of citations: 94 journals.physiology.org
Y She, Z Tang, RG Lapidus, KM Wozniak… - Journal of Clinical …, 2005 - ascopubs.org
8054 Background: Docetaxel is a standard of care treatment for patients with progression castration resistant prostate cancer, from which peripheral neuropathy may be dose limiting. A …
Number of citations: 7 ascopubs.org
D Datta, SN Leslie, E Woo, N Amancharla… - Frontiers in Aging …, 2021 - frontiersin.org
GCPII (glutamate carboxypeptidase II) expression in brain is increased by inflammation, and reduces NAAG (N-acetyl aspartyl glutamate) stimulation of mGluR3 signaling. Genetic …
Number of citations: 10 www.frontiersin.org

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